1-(1-Benzylpyrazol-3-yl)ethanone
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Overview
Description
1-(1-Benzylpyrazol-3-yl)ethanone is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound features a benzyl group attached to the nitrogen atom at position 1 and an ethanone group at position 3 of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Benzylpyrazol-3-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of hydrazones with α,β-unsaturated ketones. For instance, the reaction of benzylhydrazine with 3-oxo-3-phenylpropanal under acidic conditions can yield this compound. Another method involves the use of Vilsmeier-Haack reaction, where benzylhydrazine reacts with an α,β-unsaturated aldehyde in the presence of a Vilsmeier reagent to form the desired pyrazole derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Benzylpyrazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group in this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of 1-(1-Benzylpyrazol-3-yl)ethanol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, nucleophiles.
Major Products Formed:
Oxidation: Pyrazole N-oxides.
Reduction: 1-(1-Benzylpyrazol-3-yl)ethanol.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1-(1-Benzylpyrazol-3-yl)ethanone has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Medicine: Research has explored its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1-Benzylpyrazol-3-yl)ethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
- 1-(1-Phenylpyrazol-3-yl)ethanone
- 1-(1-Methylpyrazol-3-yl)ethanone
- 1-(1-Benzylpyrazol-5-yl)ethanone
Comparison: 1-(1-Benzylpyrazol-3-yl)ethanone is unique due to the presence of the benzyl group at the nitrogen atom, which can influence its chemical reactivity and biological activity. Compared to 1-(1-Phenylpyrazol-3-yl)ethanone, the benzyl group provides additional steric hindrance and electronic effects, potentially altering the compound’s interaction with molecular targets. Similarly, the position of the substituent on the pyrazole ring (e.g., 3-yl vs. 5-yl) can affect the compound’s properties and applications .
Properties
IUPAC Name |
1-(1-benzylpyrazol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-10(15)12-7-8-14(13-12)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FURJXISWFMUKRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN(C=C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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